Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRCGAZFRVEOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629703 | |
| Record name | Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-45-4 | |
| Record name | Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazole Core Formation via α-Bromo Ketone Condensation
The synthesis begins with the preparation of the oxazole core through cyclocondensation. A brominated ketone precursor, such as 2-bromo-1-(2-methylphenyl)ethanone, is reacted with acetamide under elevated temperatures (150°C for 2 hours) to form the 2-methyl-4-substituted oxazole intermediate. This step exploits the nucleophilic displacement of bromide by the amide nitrogen, followed by cyclization to yield the oxazole ring.
Reaction Conditions:
- Reactants: 2-Bromo-1-(2-methylphenyl)ethanone, acetamide
- Solvent: None (neat conditions)
- Temperature: 150°C
- Time: 2 hours
The intermediate is subsequently brominated at the 5-position using N-bromosuccinimide (NBS) in chloroform, yielding 2-methyl-4-(2-methylphenyl)-5-bromooxazole.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
The brominated oxazole undergoes a Suzuki-Miyaura coupling with 2-methylphenylboronic acid to install the final aryl group. This reaction employs a palladium catalyst, typically PdCl₂(DPPF) (dichlorobis[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and cesium fluoride (CsF) as a base in a mixture of toluene and water.
Reaction Conditions:
- Catalyst: PdCl₂(DPPF) (5 mol%)
- Base: CsF (2 equivalents)
- Solvent: Toluene/water (4:1)
- Temperature: 80°C
- Time: 12 hours
Yield: ~65–75% (estimated from analogous reactions).
Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents
Mechanism and Reaction Design
A groundbreaking method developed in 2025 enables the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using triflylpyridinium reagents. For this compound, 2-methylbenzoic acid serves as the starting material. The reaction proceeds via in situ generation of an acylpyridinium intermediate, which reacts with ethyl isocyanoacetate to form the oxazole ring.
Reaction Conditions:
- Reactants: 2-Methylbenzoic acid, ethyl isocyanoacetate
- Reagent: Triflylpyridinium chloride (1.2 equivalents)
- Base: 4-Dimethylaminopyridine (DMAP, 1.5 equivalents)
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature (25°C)
- Time: 3–4 hours
Scalability and Industrial Relevance
This method is highly scalable, demonstrated by gram-scale syntheses of related compounds. The recovery and reuse of DMAP (via acid-base extraction) reduce costs, making it industrially viable.
| Parameter | Value |
|---|---|
| Scale Tested | 10 g |
| Isolated Yield | 85% |
| Purity (HPLC) | >99% |
Classical Cyclization Approaches
Adaptation of Isoxazole Synthesis Protocols
Although traditionally used for isoxazoles, modifications of the Linstrumelle reaction can yield oxazoles. Ethyl acetoacetate reacts with 2-methylbenzaldehyde oxime in the presence of chloramine-T (tosyl chloride and sodium hydride) to form the oxazole ring.
Reaction Conditions:
- Reactants: 2-Methylbenzaldehyde oxime, ethyl acetoacetate
- Oxidizing Agent: Chloramine-T
- Solvent: Ethanol
- Temperature: 10°C
- Time: 6 hours
Yield: ~60–70% (extrapolated from analogous isoxazole syntheses).
Limitations and Optimization
This method requires precise temperature control to avoid side reactions. Recrystallization from hot ethanol enhances purity but reduces overall yield.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Suzuki Coupling | Enables late-stage diversification; compatible with diverse boronic acids | Multi-step; requires palladium catalysts | 65–75 | Moderate |
| Direct Carboxylic Acid Conversion | One-pot; high atom economy; gram-scale feasible | Specialized reagents (triflylpyridinium) | 82–88 | High |
| Classical Cyclization | Simple reagents; no transition metals | Lower yields; limited substrate scope | 60–70 | Low |
Industrial Production Considerations
Large-scale manufacturing prioritizes the direct carboxylic acid method due to its efficiency and reduced step count. Continuous flow reactors optimize heat and mass transfer, achieving throughputs of >1 kg/day. Environmental impact assessments favor solvent recovery systems, particularly for DCM and DMAP.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Research indicates that this compound can modulate enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis.
- Antimicrobial Activity : Studies have shown significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
- Anticancer Potential : In vitro studies demonstrate that derivatives of this compound can inhibit the growth of cancer cell lines, indicating significant cytotoxicity. The mechanism appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways .
Organic Synthesis
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactions include:
- Oxidation : Introducing additional functional groups.
- Reduction : Converting the oxazole ring into other heterocyclic structures.
- Substitution Reactions : Electrophilic and nucleophilic substitutions at the aromatic or oxazole rings.
This compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against E. coli and Staphylococcus aureus with low MIC values |
| Anti-inflammatory | Modulates enzymes involved in inflammation |
| Anticancer | Induces apoptosis in cancer cells through cell cycle modulation |
Antimicrobial Study Results
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
Antibacterial Study
A study evaluating the antibacterial efficacy against E. coli and Staphylococcus aureus found MIC values suggesting strong antibacterial properties, making it a candidate for further development as an antibiotic .
Cancer Research
In a screening of various compounds against human cancer cell lines, derivatives of this compound exhibited potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. For instance, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with DNA replication.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Findings :
- Chlorine substituents (e.g., 4-chlorobenzoyl) marginally enhance inhibitory activity compared to non-halogenated analogs, likely due to increased electronegativity and hydrophobic interactions .
- Saturated oxazole derivatives (e.g., Isoxadifen-ethyl) exhibit distinct conformational flexibility, which may reduce off-target effects in pesticidal applications .
Biological Activity
Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the molecular formula C13H13NO3 and a molecular weight of approximately 231.25 g/mol. Its structure features an oxazole ring which contributes to its biological activity. The compound exhibits a melting point of about 82.5 °C and a boiling point around 338 °C, indicating its stability under various conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity comparable to established antibiotics .
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It is believed to modulate specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
- Cell Cycle Modulation : Research suggests that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : It may also promote oxidative stress within cells, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibacterial Study : A study evaluating the antibacterial efficacy against E. coli and Staphylococcus aureus found MIC values suggesting strong antibacterial properties, making it a candidate for further development as an antibiotic .
- Cancer Research : In a screening of various compounds against human cancer cell lines, derivatives of this compound exhibited potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?
A common approach involves cyclization reactions between substituted styrenes and nitroacetate derivatives. For example, analogous compounds like isoxadifen-ethyl are synthesized via [3+2] cycloaddition of 1,1-diphenylethylene with ethyl nitroacetate under acidic conditions, achieving ~74% yield . Optimization may involve adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use and NMR to confirm substituent positions and ester functionality. For example, the methyl group on the phenyl ring typically appears as a singlet at ~2.3 ppm .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-3 for graphical representation of crystal packing . Ensure high-resolution data collection (e.g., Cu-Kα radiation) to resolve potential disorder in the oxazole ring.
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically evaluated?
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water, followed by UV-Vis quantification.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For instance, avoid storage with strong oxidizers, as decomposition may yield hazardous gases like CO and NO .
Advanced Research Questions
Q. What strategies can be employed to investigate the compound’s bioactivity, such as anticancer or antiviral potential?
Analogous isoxazole derivatives exhibit biological activity via kinase inhibition or interaction with viral proteases . Design assays such as:
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays.
- Molecular docking : Model interactions with target proteins (e.g., EGFR or SARS-CoV-2 main protease) using software like AutoDock Vina. Validate results with SPR or ITC binding studies.
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., -CF) to modulate lipophilicity and target affinity.
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve water solubility, as seen in prodrug activation strategies .
Q. What computational methods are suitable for analyzing reaction mechanisms involving this compound?
Use DFT calculations (e.g., Gaussian 09) to map energy profiles for key steps like cycloaddition or ring-opening. Compare experimental IR spectra with computed vibrational modes to validate intermediates .
Q. How can crystallographic data resolve discrepancies in proposed structural models?
If NMR data conflicts with theoretical predictions (e.g., unexpected coupling constants), refine the structure using single-crystal X-ray diffraction. SHELXL’s twin refinement tools are critical for handling twinned crystals or disorder .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results across studies?
- Reproducibility checks : Verify cell culture conditions (e.g., serum concentration, passage number) and compound purity (≥95% by HPLC).
- Metabolic stability : Assess if differences arise from cytochrome P450-mediated degradation using liver microsome assays .
Q. What factors might explain variations in synthetic yields reported in literature?
- Reagent quality : Impurities in nitroacetate precursors can hinder cyclization.
- Moisture sensitivity : Anhydrous conditions are critical for reactions involving nitrile intermediates .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
